molecular formula C26H21FN4O3 B12027536 6-(3,4-Dimethoxyphenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

6-(3,4-Dimethoxyphenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12027536
M. Wt: 456.5 g/mol
InChI Key: VWMUIOJZSBPURC-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a chromeno ring fused with a triazolopyrimidine moiety, and substituted with dimethoxyphenyl and fluorophenyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethoxyphenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted phenyl and fluorophenyl precursors, which undergo cyclization and condensation reactions to form the triazolopyrimidine core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the triazolopyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings or the triazolopyrimidine core.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: This compound can be used in biological assays to study its effects on various biological systems, including enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dimethoxyphenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific combination of substituents and fused ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H21FN4O3

Molecular Weight

456.5 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-11-(2-fluorophenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C26H21FN4O3/c1-32-20-12-11-15(13-21(20)33-2)25-22-23(17-8-4-6-10-19(17)34-25)30-26-28-14-29-31(26)24(22)16-7-3-5-9-18(16)27/h3-14,24-25H,1-2H3,(H,28,29,30)

InChI Key

VWMUIOJZSBPURC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CC=C6F)OC

Origin of Product

United States

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